molecular formula C14H14FN5O3 B2619211 6-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one CAS No. 2175978-93-3

6-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one

カタログ番号 B2619211
CAS番号: 2175978-93-3
分子量: 319.296
InChIキー: LPCPJOFTSNOTCD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one, also known as PF-06282999, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound belongs to the class of pyridazinone-based kinase inhibitors and has been developed as a potential therapeutic agent for the treatment of various types of cancer.

作用機序

6-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one is a selective inhibitor of Aurora A and B kinases, which are critical regulators of cell division. By inhibiting the activity of these kinases, this compound disrupts the normal progression of the cell cycle, leading to cell death. In addition, this compound has been shown to inhibit FLT3, a receptor tyrosine kinase that is commonly overexpressed in leukemia cells.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the formation of new blood vessels, which is essential for tumor growth and metastasis. In preclinical studies, this compound has demonstrated efficacy in both in vitro and in vivo models of cancer.

実験室実験の利点と制限

One of the main advantages of 6-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one is its selectivity for Aurora A and B kinases, which reduces the risk of off-target effects. However, like many small molecule inhibitors, this compound has limitations in terms of its pharmacokinetic properties, such as poor solubility and bioavailability. These limitations can make it challenging to achieve therapeutic concentrations in vivo.

将来の方向性

There are several potential future directions for research on 6-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one. One area of interest is the development of combination therapies that target multiple pathways involved in cancer progression. Another area of focus is the optimization of this compound's pharmacokinetic properties to improve its efficacy in vivo. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential use in specific types of cancer.

合成法

The synthesis of 6-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one involves a multistep process that starts with the reaction of 2-chloro-5-fluoropyrimidine with piperidine to form 5-fluoro-2-(piperidin-1-yl)pyrimidine. This intermediate is then reacted with 3-chloropyridazine-6-carboxylic acid to yield this compound.

科学的研究の応用

6-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the activity of several kinases, including Aurora A, Aurora B, and FLT3. In preclinical studies, this compound has demonstrated potent antiproliferative activity against a variety of cancer cell lines, including acute myeloid leukemia, breast cancer, and non-small cell lung cancer.

特性

IUPAC Name

3-[3-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN5O3/c15-9-6-16-14(17-7-9)23-10-2-1-5-20(8-10)13(22)11-3-4-12(21)19-18-11/h3-4,6-7,10H,1-2,5,8H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCPJOFTSNOTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NNC(=O)C=C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。